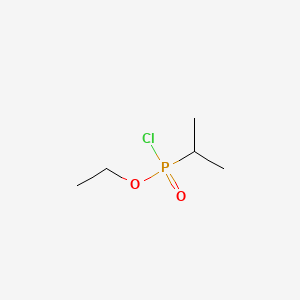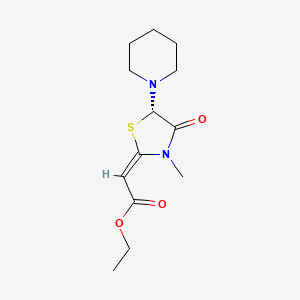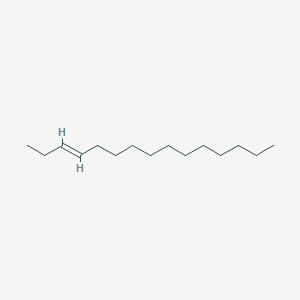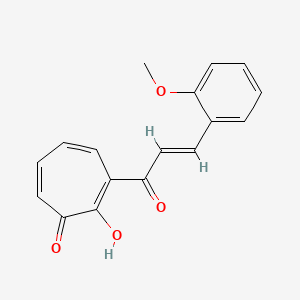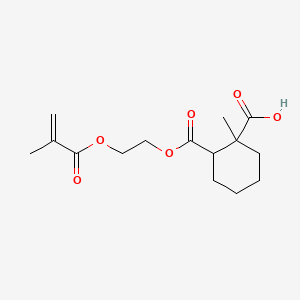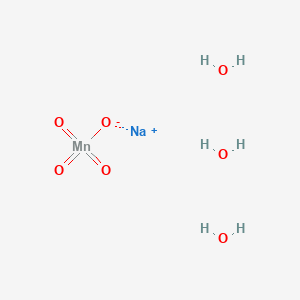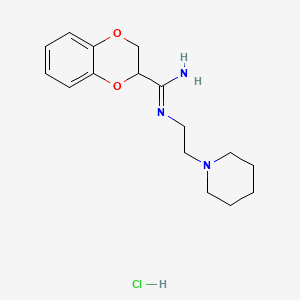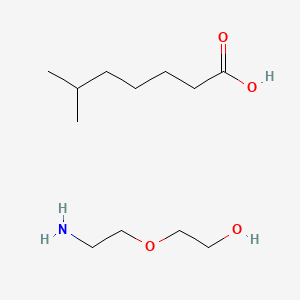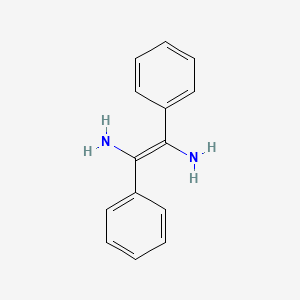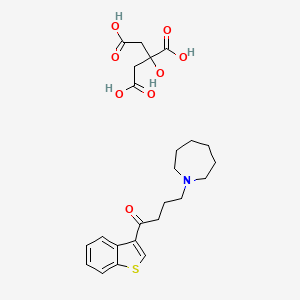
1-Butanone, 1-benzo(b)thien-3-yl-4-(hexahydro-1H-azepin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 1-benzo(b)thien-3-yl-4-(hexahydro-1H-azepin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate is a complex organic compound with a unique structure that combines elements of butanone, benzo(b)thiophene, hexahydro-1H-azepine, and propanetricarboxylate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 1-benzo(b)thien-3-yl-4-(hexahydro-1H-azepin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structures, such as butanone and benzo(b)thiophene, followed by the introduction of the hexahydro-1H-azepine and propanetricarboxylate groups. Each step may involve reactions such as condensation, cyclization, and esterification, under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful monitoring of reaction conditions to ensure consistency. Key steps would include the purification of intermediates and the final product, often using techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanone, 1-benzo(b)thien-3-yl-4-(hexahydro-1H-azepin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
1-Butanone, 1-benzo(b)thien-3-yl-4-(hexahydro-1H-azepin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1-Butanone, 1-benzo(b)thien-3-yl-4-(hexahydro-1H-azepin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various binding interactions, influencing biological pathways and processes. Detailed studies are required to elucidate the specific mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butanone, 1-benzo(b)thien-3-yl-4-(piperidin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate
- 1-Butanone, 1-benzo(b)thien-3-yl-4-(morpholin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate
Uniqueness
Compared to similar compounds, 1-Butanone, 1-benzo(b)thien-3-yl-4-(hexahydro-1H-azepin-1-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate is unique due to the presence of the hexahydro-1H-azepine group, which imparts distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable subject for further research and application development.
Eigenschaften
CAS-Nummer |
61508-22-3 |
|---|---|
Molekularformel |
C24H31NO8S |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
4-(azepan-1-yl)-1-(1-benzothiophen-3-yl)butan-1-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C18H23NOS.C6H8O7/c20-17(9-7-13-19-11-5-1-2-6-12-19)16-14-21-18-10-4-3-8-15(16)18;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-4,8,10,14H,1-2,5-7,9,11-13H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
OKNCIXXNTDIFMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CCCC(=O)C2=CSC3=CC=CC=C32.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



